Absence of Cytotoxicity in Cancer Cell Lines
In a 2025 direct comparative study, 1,8-dihydroxy-3-methoxy-6-methylxanthone (compound 1) was co-isolated with four other xanthones from Cratoxylum cochinchinensis twigs and leaves and evaluated head-to-head for in vitro cytotoxicity against A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines. While compounds 2 (cochinchinone A), 3 (1,3,7-trihydroxy-2,4-diisoprenylxanthone), and 4 (α-mangostin) exhibited potent activity with IC₅₀ values ranging from 10.24 to 16.86 µM across all three cell lines, and compound 5 showed selective activity against MCF-7 (IC₅₀ = 13.55 ± 0.74 µM) and HepG2 (IC₅₀ = 16.69 ± 0.81 µM), compound 1 was notably excluded from the active compound list, indicating no measurable cytotoxicity under identical assay conditions [1]. This negative result defines a clear SAR boundary: the 1,8-dihydroxy-3-methoxy-6-methyl substitution pattern, lacking prenyl side chains present in the active analogs, does not confer anticancer cytotoxicity in these models, making the compound an essential negative control or scaffold for semi-synthetic functionalization studies.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against A549, MCF-7, and HepG2 cancer cell lines |
|---|---|
| Target Compound Data | No measurable cytotoxicity (compound excluded from active list) [1] |
| Comparator Or Baseline | Cochinchinone A (2, IC₅₀ ~10.24–16.86 µM range), 1,3,7-trihydroxy-2,4-diisoprenylxanthone (3, IC₅₀ ~10.24–16.86 µM range), α-mangostin (4, IC₅₀ ~10.24–16.86 µM range), 1,3,5,6-tetrahydroxy-7-isoprenylxanthone (5, IC₅₀ 13.55 ± 0.74 µM vs MCF-7, 16.69 ± 0.81 µM vs HepG2) [1] |
| Quantified Difference | Target compound inactive vs. comparators active (IC₅₀ range ~10–17 µM) in the same assay panel [1] |
| Conditions | In vitro cytotoxicity assay; cell lines A549, MCF-7, HepG2; compounds co-isolated and tested concurrently [1] |
Why This Matters
This defines a clear SAR boundary for procurement: if cytotoxic activity against these cancer lines is required, the target compound is unsuitable, directly guiding selection toward prenylated xanthones; if a non-cytotoxic xanthone scaffold is needed as a negative control or for semi-synthetic derivatization, this compound is the appropriate choice.
- [1] Khoa, N. M., et al. Cytotoxic Activity of Xanthones from the Twigs and Leaves of Cratoxylum cochinchinensis (Lour.) Blume. Journal of Medicinal Materials, 2025, 30(3). View Source
